molecular formula C23H36O4 B303382 2-(3-Isopropyl-2,4,5-trimethoxyphenyl)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethanol

2-(3-Isopropyl-2,4,5-trimethoxyphenyl)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethanol

Cat. No. B303382
M. Wt: 376.5 g/mol
InChI Key: CXVDKAXBVQFMNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Isopropyl-2,4,5-trimethoxyphenyl)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethanol is a chemical compound that has been of interest to researchers in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as TCM-2, and it is a derivative of the natural product myristicin.

Mechanism of Action

The mechanism of action of TCM-2 is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cancer cell growth and inflammation. Specifically, TCM-2 has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and physiological effects:
In addition to its potential therapeutic applications, TCM-2 has also been investigated for its biochemical and physiological effects. Studies have shown that TCM-2 can induce apoptosis, or programmed cell death, in cancer cells. Additionally, TCM-2 has been shown to modulate the activity of certain signaling pathways that are involved in cell growth and differentiation.

Advantages and Limitations for Lab Experiments

One advantage of using TCM-2 in lab experiments is that it is a relatively simple compound to synthesize, making it readily available for research purposes. Additionally, TCM-2 has been shown to have low toxicity in animal studies, making it a potentially safe compound for use in humans. However, one limitation of using TCM-2 in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions for research on TCM-2. One area of interest is in the development of TCM-2 derivatives that have improved potency and selectivity for specific cancer cell types. Additionally, further studies are needed to fully understand the mechanism of action of TCM-2 and its potential as an anti-inflammatory agent. Finally, clinical trials are needed to determine the safety and efficacy of TCM-2 in humans.

Synthesis Methods

The synthesis of TCM-2 involves several steps, including the condensation of 3-isopropyl-2,4,5-trimethoxybenzaldehyde with cyclohexenone, followed by reduction with sodium borohydride to yield the corresponding alcohol. The final step involves the introduction of a trimethylsilyl group to protect the alcohol functionality.

Scientific Research Applications

TCM-2 has been the subject of several scientific studies due to its potential therapeutic applications. One area of research has been in the field of cancer treatment, where TCM-2 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, TCM-2 has been investigated for its potential as an anti-inflammatory agent, with promising results in animal models of inflammation.

properties

Product Name

2-(3-Isopropyl-2,4,5-trimethoxyphenyl)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethanol

Molecular Formula

C23H36O4

Molecular Weight

376.5 g/mol

IUPAC Name

2-(2,4,5-trimethoxy-3-propan-2-ylphenyl)-1-(2,6,6-trimethylcyclohexen-1-yl)ethanol

InChI

InChI=1S/C23H36O4/c1-14(2)19-21(26-7)16(13-18(25-6)22(19)27-8)12-17(24)20-15(3)10-9-11-23(20,4)5/h13-14,17,24H,9-12H2,1-8H3

InChI Key

CXVDKAXBVQFMNW-UHFFFAOYSA-N

SMILES

CC1=C(C(CCC1)(C)C)C(CC2=CC(=C(C(=C2OC)C(C)C)OC)OC)O

Canonical SMILES

CC1=C(C(CCC1)(C)C)C(CC2=CC(=C(C(=C2OC)C(C)C)OC)OC)O

Origin of Product

United States

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